Boc-L-Tyrosinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

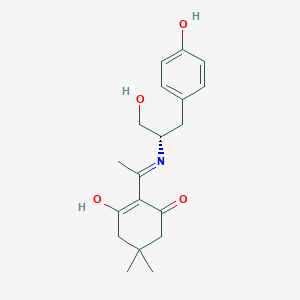

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579831 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83345-46-4, 282100-80-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis

Introduction: The Strategic Importance of Boc-L-Tyrosinol

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms is critical to a molecule's biological function and efficacy.[1] Within this context, chiral building blocks—enantiomerically pure molecules used as starting materials—are indispensable tools for constructing complex, stereochemically-defined targets.[2][]

This compound, a derivative of the natural amino acid L-tyrosine, has emerged as a highly versatile and valuable chiral building block.[4][5] Its structure is unique: the carboxylic acid of L-tyrosine is reduced to a primary alcohol, and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[6] This configuration offers a stable, trifunctional scaffold—a primary alcohol, a protected amine, and a phenolic side chain—making it an ideal starting point for the synthesis of complex molecules, from peptide-based drugs to novel chiral ligands.[5][7] This guide provides an in-depth examination of this compound, detailing its properties, synthesis, core applications, and key experimental protocols for its use in research and development.

Physicochemical Properties

The reliable use of any chemical building block begins with a thorough understanding of its physical and chemical properties. This compound is typically a white to off-white powder, and its key properties are summarized below for quick reference.[4][6]

| Property | Value | Source(s) |

| CAS Number | 83345-46-4 | [4] |

| Molecular Formula | C₁₄H₂₁NO₄ | [4] |

| Molecular Weight | 267.33 g/mol | [4] |

| Appearance | White Powder | [4] |

| Melting Point | 115-122 °C | [4] |

| Optical Rotation | [α]²⁰/D = -27 ± 2º (c=1 in EtOH) | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

| Storage Conditions | 0-8 °C | [4][5] |

Synthesis and Rationale

The synthesis of this compound is typically achieved from its parent amino acid, L-tyrosine. A common synthetic strategy involves two key transformations: protection of the amino group followed by reduction of the carboxylic acid.

Step 1: N-terminal Boc Protection

The first step is the protection of the α-amino group of L-tyrosine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mildly acidic conditions.[6] The standard reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O.

-

Causality: The reaction is performed under basic conditions (e.g., using sodium hydroxide or triethylamine) to deprotonate the amino group, rendering it nucleophilic.[8] This activated amine then attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate linkage and releasing tert-butanol and carbon dioxide as byproducts. This method is highly efficient, often resulting in quantitative yields.[8][9]

Step 2: Carboxylic Acid Reduction

With the amine protected, the carboxylic acid of Boc-L-tyrosine can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., borane-tetrahydrofuran complex, BH₃·THF) or lithium aluminium hydride (LiAlH₄).

-

Causality: Boranes are preferred for their chemoselectivity; they readily reduce carboxylic acids while leaving the Boc protecting group and the aromatic ring intact. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.

The logical flow of this synthesis is critical. Attempting the reduction first would result in a free amino alcohol, which could lead to undesired side reactions. Protecting the amine ensures that the reduction is targeted exclusively to the carboxylic acid, providing a clean and high-yielding route to the final product.

Core Applications in Research and Drug Development

The trifunctional nature of this compound makes it a strategic intermediate in several key areas of chemical synthesis.

Chiral Building Block in Asymmetric Synthesis

As a molecule derived from the chiral pool, this compound provides a readily available source of a defined stereocenter.[2] This is fundamental in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule.[1] The chiral backbone of this compound can be incorporated into larger molecules, guiding the stereochemical outcome of subsequent reactions. Chiral alcohols and amines are versatile synthons that can be directly incorporated into the structures of active pharmaceutical ingredients (APIs) as ethers or esters.

Synthesis of Peptidomimetics and Modified Peptides

This compound is a cornerstone in the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.[10] The replacement of the typical peptide bond with more robust linkages can be achieved by leveraging the primary alcohol of this compound for ether or ester formation. Furthermore, its derivatives are used to create unnatural amino acids, such as 2',6'-dimethyl-L-tyrosine, which has been instrumental in developing potent opioid ligands.[10]

Intermediate for Bioactive Molecules and Pharmaceuticals

The compound serves as a key intermediate in the production of a wide range of pharmaceuticals and bioactive molecules.[4][5] Its structure is particularly valuable in the development of drugs targeting neurological disorders, as its properties can be tailored to design compounds capable of crossing the blood-brain barrier.[4][6] The phenolic hydroxyl group can be modified to modulate activity or can serve as a handle for bioconjugation, allowing for the attachment of drugs or imaging agents to biomolecules for targeted therapies.[4][11] Recent research has also explored N-Boc-L-tyrosine-based analogs for their potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[6]

Key Experimental Protocol: Boc Group Deprotection

A frequent and critical step in utilizing this compound is the deprotection of the amino group to allow for further functionalization. The standard and most reliable method employs trifluoroacetic acid (TFA).

Objective: To remove the Boc protecting group from this compound to yield L-Tyrosinol as its TFA salt.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Nitrogen or argon supply (optional, for moisture-sensitive follow-up steps)

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: To the stirring solution, add TFA (5-10 eq). A common and effective formulation is a 25-50% solution of TFA in DCM.[12] The reaction is typically performed at room temperature (RT).

-

Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a free amine (or its salt), will have a much lower Rf value than the starting material. The reaction is generally complete within 1-2 hours.[12]

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. This will typically leave a viscous oil or solid residue.[13]

-

Product Precipitation: To the residue, add a sufficient volume of cold diethyl ether and stir or sonicate the mixture. The TFA salt of L-Tyrosinol is insoluble in ether and will precipitate as a solid.[9]

-

Isolation and Drying: Collect the solid product by vacuum filtration, washing it with additional small portions of cold diethyl ether to remove any non-polar impurities. Dry the resulting solid under high vacuum. The product is obtained as the stable L-Tyrosinol TFA salt.

-

Causality of the Protocol: The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid (TFA). This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates (releases CO₂) to yield the free amine, which is then protonated by the excess TFA to form the ammonium salt.[14] Using diethyl ether for precipitation is a classic workup technique; the high polarity of the TFA salt makes it insoluble in the non-polar ether, allowing for efficient isolation.[13]

Visualizations

Chemical Structure of this compound```dot

// Nodes for atoms N [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C_alpha [label="Cα", pos="0.8,0!"]; H_alpha [label="H", pos="0.8,-0.5!"]; C_beta [label="Cβ", pos="2,0.5!"]; H2_beta [label="H₂", pos="2,1!"]; C_gamma [label="Cγ", pos="3.2,0!"]; C_delta1 [label="Cδ₁", pos="3.2,-1!"]; C_delta2 [label="Cδ₂", pos="4.2,0.5!"]; C_epsilon1 [label="Cε₁", pos="4.2,-1.5!"]; C_epsilon2 [label="Cε₂", pos="5.2,0!"]; C_zeta [label="Cζ", pos="5.2,-1!"]; O_zeta [label="O", pos="6.2,-1.5!"]; H_zeta [label="H", pos="6.6,-1.3!"]; C_alcohol [label="C", pos="-0.2,-1.5!"]; H2_alcohol [label="H₂", pos="-0.2,-2!"]; O_alcohol [label="O", pos="0.6,-2.5!"]; H_alcohol [label="H", pos="0.6,-3!"];

// Boc Group C_boc_carbonyl [label="C", pos="-1.2,0!"]; O_boc_carbonyl [label="O", pos="-1.2,-0.5!"]; O_boc_ether [label="O", pos="-2.2,0.5!"]; C_tert [label="C", pos="-3.2,0!"]; CH3_1 [label="CH₃", pos="-3.2,1!"]; CH3_2 [label="CH₃", pos="-4.2,0!"]; CH3_3 [label="CH₃", pos="-3.2,-1!"];

// Edges N -- H_N; N -- C_alpha; C_alpha -- H_alpha; C_alpha -- C_beta; C_beta -- H2_beta; C_beta -- C_gamma; C_gamma -- C_delta1; C_gamma -- C_delta2; C_delta1 -- C_epsilon1; C_delta2 -- C_epsilon2; C_epsilon1 -- C_zeta; C_epsilon2 -- C_zeta; C_zeta -- O_zeta; O_zeta -- H_zeta; C_alpha -- C_alcohol; C_alcohol -- H2_alcohol; C_alcohol -- O_alcohol; O_alcohol -- H_alcohol;

// Boc Group Edges N -- C_boc_carbonyl; C_boc_carbonyl -- O_boc_carbonyl [style=double]; C_boc_carbonyl -- O_boc_ether; O_boc_ether -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

// Aromatic Ring edge [style=solid]; C_gamma -- C_delta1; C_delta1 -- C_epsilon1; C_epsilon1 -- C_zeta; C_zeta -- C_epsilon2; C_epsilon2 -- C_delta2; C_delta2 -- C_gamma; edge [style=dashed]; C_gamma -- C_epsilon2; C_delta1 -- C_zeta; C_epsilon1 -- C_delta2; }

Caption: Standard experimental workflow for TFA-mediated Boc deprotection.

Role as a Synthetic Intermediate

Caption: this compound as a central precursor to diverse chemical classes.

Conclusion

This compound is more than a mere derivative of a natural amino acid; it is a strategically designed chiral building block that offers synthetic chemists a reliable and versatile platform for innovation. Its trifunctional nature, coupled with the robust and predictable chemistry of the Boc protecting group, makes it an invaluable asset in the synthesis of high-value molecules. From enhancing the potency of opioid peptidomimetics to serving as a key intermediate for targeted pharmaceuticals, this compound continues to be a compound of significant interest in both academic and industrial research, enabling the efficient and stereocontrolled construction of the complex molecules that define modern chemistry and medicine.

References

-

This compound. Chem-Impex.

-

This compound | 83345-46-4. Benchchem.

-

Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

-

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. Benchchem.

-

Precision Chiral Building Block Synthesis. BOC Sciences.

-

Boc-L-tirosinol. Chem-Impex.

-

Chiral building blocks. Sigma-Aldrich.

-

A Technical Guide to Chiral Building Blocks in Synthesis. Benchchem.

-

Boc Deprotection - TFA. Common Organic Chemistry.

-

Boc-O-benzyl-L-tyrosinol. Chem-Impex.

-

Boc-L-Tyrosine methyl ester synthesis. ChemicalBook.

-

Supporting information_OBC_rev1. The Royal Society of Chemistry.

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

-

Boc-Tyr-OMe | C15H21NO5. PubChem - NIH.

-

Boc-Tyr-OH 98 3978-80-1. Sigma-Aldrich.

-

BOC-L-Tyrosine synthesis. ChemicalBook.

-

Method for preparing Boc-L-tyrosine by using (Boc)2O. Google Patents.

-

Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. NIH.

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.

-

How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.

-

Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages.

-

Boc-L-tyrosine. Chem-Impex.

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.

-

Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides.

-

Synthesis of peptidomimetics using a polymer-bound Boc-linker. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-Depth Technical Guide to the Synthesis of Boc-L-Tyrosinol from L-Tyrosine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), a valuable chiral building block in pharmaceutical research and peptide synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the prevalent synthetic methodologies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the strategic choices involved. The guide is structured to provide not just procedural instructions, but also a deeper understanding of the chemical principles that underpin this important transformation, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

L-tyrosine, a non-essential amino acid, serves as a precursor to several key neurotransmitters and hormones. Its derivatives are of significant interest in medicinal chemistry. This compound, a derivative where the carboxylic acid is reduced to a primary alcohol and the amine is protected by a tert-butoxycarbonyl (Boc) group, is a particularly versatile intermediate.[1] Its unique structure, featuring a primary hydroxyl group, a phenolic side chain, and a protected amine, makes it an ideal scaffold for the synthesis of complex molecules, including peptide analogues, enzyme inhibitors, and other bioactive compounds. The Boc protecting group is crucial as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[2][3]

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound from L-tyrosine can be approached via two primary strategic routes, each with its own set of advantages and considerations. This guide will delve into both, providing the necessary details for an informed choice of methodology.

Route A: The "Protect-then-Reduce" Strategy

This is a direct and often preferred route that involves the initial protection of the amino group of L-tyrosine with a Boc group, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.

Route B: The "Esterify-Reduce-Protect" Strategy

An alternative approach involves the initial esterification of the carboxylic acid of L-tyrosine, followed by reduction of the ester to L-tyrosinol, and concluding with the protection of the amino group.

The choice between these routes often depends on the availability of reagents, desired scale of the reaction, and the specific requirements for purity of the final product.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic route, complete with mechanistic explanations and step-by-step protocols.

Route A: The "Protect-then-Reduce" Strategy

This two-step approach is elegant in its simplicity and is often favored for its straightforward execution.

The first step involves the chemoselective protection of the amino group of L-tyrosine. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the most common and efficient method for this transformation.

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group onto one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with the release of tert-butanol and carbon dioxide. The presence of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.

-

Experimental Protocol: Synthesis of N-Boc-L-Tyrosine

-

In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide or potassium hydroxide (2 equivalents) to the solution and stir until the L-tyrosine is completely dissolved.[4][5]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 1 M hydrochloric acid. A white precipitate of N-Boc-L-tyrosine will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

-

The reduction of the carboxylic acid of N-Boc-L-tyrosine to the primary alcohol is a critical step. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective reagents for this transformation due to their selectivity for carboxylic acids in the presence of other functional groups.

-

Mechanistic Insight: Borane initially forms an acyloxyborane intermediate with the carboxylic acid. This intermediate is then further reduced by another equivalent of borane to a borate ester, which upon workup with an alcohol (e.g., methanol) or water, hydrolyzes to yield the primary alcohol.

-

Experimental Protocol: Synthesis of this compound from N-Boc-L-Tyrosine

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-Boc-L-tyrosine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1 M in THF, 2-3 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Route B: The "Esterify-Reduce-Protect" Strategy

This three-step approach provides an alternative pathway that can be advantageous in certain situations, such as when scaling up the reaction.

The initial step involves the conversion of the carboxylic acid of L-tyrosine into an ester, typically an ethyl or methyl ester. This is often achieved using thionyl chloride in the corresponding alcohol.

-

Mechanistic Insight: Thionyl chloride reacts with the alcohol to form an alkyl chlorosulfite, which then reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form the ester and releasing sulfur dioxide and hydrogen chloride.

-

Experimental Protocol: Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

-

In a round-bottom flask, suspend L-tyrosine (1 equivalent) in absolute ethanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization of the hydrochloride salt.

-

Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

The reduction of the ester to the primary alcohol can be efficiently carried out using a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent.

-

Mechanistic Insight: Sodium borohydride delivers a hydride ion to the carbonyl carbon of the ester. The resulting tetrahedral intermediate is then protonated by the solvent (e.g., methanol) to yield the primary alcohol.

-

Experimental Protocol: Synthesis of L-Tyrosinol

-

Dissolve L-tyrosine ethyl ester hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield L-tyrosinol.

-

The final step in this route is the protection of the amino group of L-tyrosinol.

-

Experimental Protocol: Synthesis of this compound from L-Tyrosinol

-

Dissolve L-tyrosinol (1 equivalent) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.

-

Stir the reaction at room temperature overnight.

-

Follow the workup and purification procedure as described in Route A, Step 1.

-

Data Presentation and Characterization

Accurate characterization of the final product is paramount for its use in subsequent synthetic steps.

Quantitative Data Summary

| Parameter | Route A | Route B |

| Number of Steps | 2 | 3 |

| Key Reagents | (Boc)₂O, BH₃·THF | Thionyl Chloride, NaBH₄, (Boc)₂O |

| Typical Overall Yield | Good | Moderate to Good |

| Purification | Chromatography/Recrystallization | Chromatography/Recrystallization |

Physicochemical and Spectroscopic Data for this compound

-

Molecular Formula: C₁₄H₂₁NO₄

-

Molecular Weight: 267.32 g/mol

-

Optical Rotation: [α]D²⁰ = -27 ± 2º (c=1 in EtOH)[6]

-

¹H NMR (CDCl₃, δ in ppm): The spectrum is expected to show signals for the tert-butyl protons of the Boc group (~1.4 ppm, singlet, 9H), the aromatic protons of the tyrosine ring (two doublets, ~6.7 and ~7.0 ppm, 2H each), the methylene protons adjacent to the hydroxyl group, the methine proton, and the methylene protons of the side chain.

-

¹³C NMR (CDCl₃, δ in ppm): The spectrum should display characteristic signals for the carbonyl of the carbamate (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the aromatic carbons, and the aliphatic carbons of the tyrosinol backbone.

-

FTIR (KBr, cm⁻¹): Key vibrational bands are expected for the O-H stretch of the alcohol and phenol (~3300-3400 cm⁻¹), the N-H stretch of the carbamate (~3350 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and aromatic C-H and C=C stretches.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B is a critical decision in the synthesis of this compound.

-

Route A ("Protect-then-Reduce"):

-

Advantages: Fewer synthetic steps, which can lead to a higher overall yield and reduced labor. The direct reduction of the N-protected amino acid avoids potential side reactions at the free amino group during esterification.

-

Disadvantages: Borane reagents are pyrophoric and require careful handling under inert atmosphere. The reduction of a carboxylic acid can sometimes be more challenging to drive to completion compared to an ester reduction.

-

-

Route B ("Esterify-Reduce-Protect"):

-

Advantages: Utilizes more common and less hazardous reducing agents like NaBH₄. The intermediate L-tyrosine ester is often a stable, crystalline solid, which can be easily purified.

-

Disadvantages: A longer synthetic sequence with an additional step, which can lower the overall yield. The esterification step requires acidic conditions which might not be compatible with other sensitive functional groups in more complex substrates.

-

For laboratory-scale synthesis where expediency is a key factor, Route A is often the more attractive option. For larger-scale preparations where the use of borane reagents may pose safety and cost concerns, Route B presents a viable and robust alternative.

Visualization of the Synthetic Workflow

Diagram: Synthetic Routes to this compound

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Method for preparing Boc-L-tyrosine by using (Boc)2O - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. chem.ucla.edu [chem.ucla.edu]

Boc-L-Tyrosinol molecular weight and formula

An In-Depth Technical Guide to Boc-L-Tyrosinol: Properties, Synthesis, and Applications in Modern Research

Abstract

This compound, a protected derivative of the amino acid L-tyrosine, is a pivotal building block in synthetic organic chemistry and pharmaceutical development. Characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and the reduction of the native carboxylic acid to a primary alcohol, this compound offers unique advantages in multi-step syntheses. Its structure provides stability, enhanced solubility, and specific reactivity, making it an invaluable intermediate for the synthesis of complex peptides, bioactive molecules, and novel drug candidates, particularly those targeting neurological disorders.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic pathway, key applications, and comparative analysis with related tyrosine derivatives to serve as a critical resource for researchers, scientists, and drug development professionals.

Introduction to this compound: A Structural Overview

This compound, systematically known as (S)-tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate, is a chiral amino alcohol derived from L-tyrosine. Its utility in chemical synthesis is defined by three core structural features:

-

The L-Tyrosine Backbone: Provides the fundamental chiral scaffold and the phenolic side chain, which is a common motif in biologically active molecules and a site for further functionalization.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom is a crucial element. It is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid). This prevents the highly reactive amine from participating in unwanted side reactions during subsequent synthetic steps, thereby directing the chemical pathway with high fidelity.[3]

-

The Primary Alcohol: The reduction of the carboxylic acid to a primary alcohol (-CH₂OH) transforms the molecule from an amino acid into an amino alcohol.[3] This functional group opens up a different set of chemical reactions, such as esterification or etherification, and is a key component in the synthesis of peptide alcohols and other complex molecular architectures.

These features combined make this compound a versatile and powerful tool for constructing molecules with precise stereochemistry and functionality.

Caption: Chemical structure of this compound highlighting its key functional groups.

Core Physicochemical Properties

Accurate knowledge of a compound's properties is fundamental for its effective use in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₁NO₄ | [1][2][3][4] |

| Molecular Weight | 267.33 g/mol | [1][2][3] |

| CAS Number | 83345-46-4; 220237-31-0 | [1][3][4][5] |

| Appearance | White to off-white powder | [1][2][3] |

| Melting Point | 115-122 °C | [1][2] |

| Optical Rotation | [α]D²⁰ = -27 ± 2° (c=1 in EtOH) | [1] |

| Purity | ≥ 99% (by HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C in a tightly sealed container | [1][2][6] |

Synthesis and Mechanism

The synthesis of this compound is a well-established, two-step process starting from the readily available amino acid L-Tyrosine. This pathway is designed for high yield and purity, leveraging the specific functions of the Boc protecting group and a selective reducing agent.

Step 1: N-Protection of L-Tyrosine The first step involves the protection of the α-amino group of L-Tyrosine. This is critical to prevent its reaction during the subsequent reduction step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation. The reaction is typically performed in a mixed solvent system (e.g., dioxane and water) under basic conditions, facilitated by a base such as sodium bicarbonate or potassium carbonate.[7][8] The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate, Boc-L-Tyrosine.

Step 2: Selective Reduction of the Carboxylic Acid With the amine protected, the carboxylic acid of Boc-L-Tyrosine is reduced to a primary alcohol. A key challenge is to perform this reduction without affecting the Boc group or the phenolic hydroxyl. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are often preferred. Boranes are highly effective at reducing carboxylic acids while being compatible with the Boc protecting group, ensuring high selectivity and yield. The reaction proceeds via an acyloxyborane intermediate, which is then hydrolyzed during workup to yield the final product, this compound.

Caption: Two-step synthetic workflow for the preparation of this compound from L-Tyrosine.

Key Applications in Research and Development

This compound's unique structure makes it a highly sought-after intermediate in several advanced scientific fields.

-

Peptide Synthesis: It serves as a critical building block for creating modified peptides and peptidomimetics.[1] By incorporating this compound at the C-terminus, researchers can synthesize peptide alcohols, which often exhibit different biological activities and improved metabolic stability compared to their carboxylic acid counterparts.

-

Drug Development: The compound is extensively used in the synthesis of new drug candidates.[1] Its structural motifs are found in various therapeutic agents, including enzyme inhibitors and compounds targeting neurological disorders.[9] The properties of the tyrosinol moiety can contribute to improved pharmacokinetics, such as the ability to cross the blood-brain barrier.[1][2]

-

Bioconjugation: In this field, this compound can function as a linker to conjugate biomolecules like proteins or antibodies to therapeutic agents or imaging probes.[1][2] This is particularly relevant in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

-

Material Science: Researchers are exploring its use in the development of novel biocompatible materials for medical devices and implants.[1][2] The tyrosine-derived structure can be incorporated into polymers to enhance their biocompatibility and performance.

-

Antioxidant Research: The phenolic group in the tyrosinol structure imparts antioxidant properties, making it a subject of study for its potential to neutralize free radicals. This has applications in cosmetics, nutrition, and the study of oxidative stress.[1][2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. BOC-L-Tyrosine(3978-80-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Method for preparing Boc-L-tyrosine by using (Boc)2O - Eureka | Patsnap [eureka.patsnap.com]

- 9. chemimpex.com [chemimpex.com]

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Alcohol Chemistry: A Technical Guide

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and facile, acid-labile removal. In the context of bifunctional amino alcohols, the strategic application of the Boc group is paramount for achieving chemoselectivity and enabling complex molecular construction. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core features of the Boc protecting group in amino alcohols. We will delve into the principles of chemoselective N-protection, the stability and reactivity of N-Boc amino alcohols, detailed experimental protocols for protection and deprotection, and strategies for orthogonal protection to facilitate multi-step synthetic campaigns.

Introduction: The Strategic Importance of Boc Protection in Amino Alcohols

Amino alcohols are invaluable chiral building blocks in the synthesis of pharmaceuticals, natural products, and chiral auxiliaries. The presence of two nucleophilic centers—the amino and hydroxyl groups—necessitates a robust protection strategy to achieve regioselective functionalization. The Boc group, a carbamate protecting group, offers a unique combination of stability to a wide range of reaction conditions and mild, selective deprotection, making it an ideal choice for masking the more nucleophilic amino group.

This guide will explore the nuances of employing the Boc group in amino alcohol chemistry, moving beyond a simple recitation of protocols to explain the underlying principles that govern its successful application. By understanding the "why" behind the experimental choices, researchers can confidently and effectively utilize N-Boc protected amino alcohols as versatile synthetic intermediates.

Chemoselective N-Boc Protection of Amino Alcohols: Principles and Practice

The selective protection of the amino group in the presence of a hydroxyl group is readily achievable due to the inherently higher nucleophilicity of the amine.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O.

Mechanism of N-Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[2][3] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[4]

Diagram 1: Mechanism of N-Boc Protection of an Amino Alcohol

Caption: Mechanism of N-Boc protection of an amino alcohol using (Boc)₂O.

Experimental Protocol: N-Boc Protection of 2-Aminoethanol

This protocol provides a general method for the chemoselective N-Boc protection of a primary amino alcohol.

Materials:

-

2-Aminoethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water (or other suitable solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminoethanol (1.0 eq) in a 2:1 mixture of THF and water.

-

Add triethylamine (1.5 eq) or an aqueous solution of NaOH (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-2-aminoethanol.[5]

-

Purify by flash column chromatography if necessary.

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-Aminoethanol | TEA | THF/H₂O | 6 | >95 | [5] |

| (S)-2-Amino-1-propanol | NaOH | Dioxane/H₂O | 4 | 98 | [6] |

| Serinol | None | Ethanol | 16 | 100 | [7] |

Table 1: Representative Conditions for N-Boc Protection of Amino Alcohols.

Stability and Reactivity of N-Boc Amino Alcohols

The N-Boc group is stable to a wide array of reagents and reaction conditions, including most nucleophiles and bases.[8] This stability allows for the selective functionalization of the hydroxyl group in the presence of the protected amine.

Influence of the N-Boc Group on Hydroxyl Reactivity

The presence of the N-Boc group generally does not significantly hinder the reactivity of the adjacent hydroxyl group. The hydroxyl group can be readily acylated, oxidized, or converted to a leaving group for subsequent substitution reactions.

Experimental Protocol: Swern Oxidation of N-Boc-serinol

This protocol details the oxidation of the primary alcohol in an N-Boc protected amino alcohol to an aldehyde.

Materials:

-

N-Boc-serinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO (2.2 eq) in DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of N-Boc-serinol (1.0 eq) in DCM dropwise, keeping the temperature below -60 °C. Stir for 1 hour.

-

Add triethylamine (5.0 eq) and stir for 20 minutes.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-serinal.[2][9]

Deprotection of N-Boc Amino Alcohols

The facile removal of the Boc group under acidic conditions is one of its most attractive features. The deprotection is typically clean and high-yielding.

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to release carbon dioxide and the free amine.[10][11]

Diagram 2: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of acid-catalyzed deprotection of an N-Boc amino alcohol.

Experimental Protocol: Boc Deprotection of N-Boc-serinol

This protocol outlines a standard procedure for the removal of the Boc group.

Materials:

-

N-Boc-serinol

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc-serinol (1.0 eq) in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[12]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

| Substrate | Acid | Solvent | Time (h) | Yield (%) | Reference |

| N-Boc-serinol | TFA | DCM | 2 | >95 | [13] |

| N-Boc-D-prolinol | 4M HCl in Dioxane | Dioxane | 1 | >98 | [13] |

| Various N-Boc amines | Oxalyl Chloride | Methanol | 1-4 | up to 90 | [12] |

Table 2: Common Conditions for Boc Deprotection.

Potential Side Reactions: The Formation of Oxazolidinones

A key consideration when working with N-Boc protected 1,2-amino alcohols is the potential for intramolecular cyclization to form oxazolidinone derivatives. This can occur under both protection and deprotection conditions, or during subsequent manipulation of the hydroxyl group.

The formation of oxazolidinones from N-Boc-epoxides is a known synthetic route.[14] Additionally, activation of the hydroxyl group in an N-Boc amino alcohol as a leaving group (e.g., as a mesylate or tosylate) can lead to intramolecular Sₙ2 displacement by the carbamate oxygen, resulting in oxazolidinone formation with inversion of stereochemistry at the alcohol center.[15] Conversely, some methods for N-Boc protection of α-amino alcohols are specifically designed to avoid oxazolidinone formation.[8]

Orthogonal Protection Strategies

The true power of the Boc group is realized in orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[16] For amino alcohols, this typically involves the N-Boc protection of the amine and the protection of the hydroxyl group with a group that is stable to acid but labile under other conditions (e.g., a silyl ether).

Diagram 3: Orthogonal Protection Strategy for an Amino Alcohol

Caption: A typical orthogonal protection sequence for an amino alcohol.

A common strategy involves the N-Boc protection of the amino alcohol, followed by protection of the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS). The Boc group can then be selectively removed with acid, leaving the silyl ether intact for further functionalization of the free amine. Subsequently, the silyl ether can be removed with a fluoride source (e.g., TBAF).

Conclusion

The Boc protecting group is an exceptionally versatile and reliable tool for the selective protection of the amino functionality in amino alcohols. Its ease of introduction, stability to a wide range of reagents, and mild, acid-labile removal make it an indispensable component of the synthetic chemist's toolbox. A thorough understanding of its chemoselectivity, potential side reactions, and its role in orthogonal protection strategies, as outlined in this guide, will empower researchers to confidently employ N-Boc amino alcohols in the synthesis of complex and valuable molecules.

References

-

White, J. D., & Yar, M. (2008). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 130(40), 13336–13337. ([Link])

-

Barman, G. (2015). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. ([Link])

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. ([Link])

-

Cha, J. K., & Kim, S. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Bulletin of the Korean Chemical Society, 32(10), 3587-3590. ([Link])

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. ([Link])

-

Kaur, N., & Kishore, D. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1-22. ([Link])

-

Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23943-23951. ([Link])

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. ([Link])

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. ([Link])

-

Wikipedia. (n.d.). Chiral auxiliary. ([Link])

-

ResearchGate. (2017). Formation of N-amino oxazolidinone following the amination step. ([Link])

-

Wikipedia. (n.d.). Pfitzner–Moffatt oxidation. ([Link])

-

ResearchGate. (2023). Reported O‐selective acylation of amino alcohols without protecting the... ([Link])

-

Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4). ([Link])

-

Wikipedia. (n.d.). Swern oxidation. ([Link])

-

Chem-Station. (2014, March 12). Swern Oxidation. ([Link])

-

ResearchGate. (n.d.). Swern Oxidation. ([Link])

-

ResearchGate. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ([Link])

-

European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. ([Link])

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ([Link])

-

PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. ([Link])

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). ([Link])

- Google Patents. (n.d.).

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. ([Link])

-

ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ([Link])

-

ResearchGate. (2001). Chiral Auxiliaries in Asymmetric Synthesis. ([Link])

-

PubMed. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. ([Link])

-

ACS Publications. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ([Link])

-

ResearchGate. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ([Link])

-

PubMed. (2012). Effect of hydrogen bonds on pKa values: importance of networking. ([Link])

-

PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ([Link])

Sources

- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-BOC-SERINOL, 97 CAS#: 125414-41-7 [m.chemicalbook.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-tert-butoxycarbonyl-L-tyrosinol in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the intricate world of organic synthesis, particularly in the realm of pharmaceutical and natural product development, the precise construction of stereochemically defined molecules is paramount. Chiral building blocks, possessing a specific three-dimensional arrangement, are the foundational elements that enable chemists to assemble complex molecular architectures with a high degree of stereocontrol. Among these crucial synthons, N-tert-butoxycarbonyl-L-tyrosinol, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a versatile and valuable intermediate. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, offering insights for researchers and professionals in drug development and organic chemistry.

Core Attributes of N-tert-butoxycarbonyl-L-tyrosinol

N-tert-butoxycarbonyl-L-tyrosinol, commonly referred to as Boc-L-tyrosinol, is a chiral amino alcohol. Its structure incorporates three key features that underpin its utility in organic synthesis:

-

The L-Tyrosine Backbone: This provides a rigid and stereochemically defined framework, incorporating both an aromatic phenol group and a primary alcohol. The inherent chirality of the L-tyrosine precursor is preserved, making it an excellent starting point for asymmetric synthesis.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under a broad range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the selective manipulation of other functional groups within the molecule.

-

The Primary Alcohol: The reduction of the carboxylic acid of L-tyrosine to a primary alcohol opens up a new avenue for chemical transformations, allowing for its use in the synthesis of peptide alcohols and as a precursor for various other functional groups.

These structural elements make N-tert-butoxycarbonyl-L-tyrosinol a valuable asset in the synthesis of complex molecules, particularly those with biological activity.[1]

Synthesis of N-tert-butoxycarbonyl-L-tyrosinol: A Two-Step Approach

The synthesis of N-tert-butoxycarbonyl-L-tyrosinol is typically achieved through a two-step sequence starting from the readily available amino acid L-tyrosine. This process involves the protection of the amino group followed by the reduction of the carboxylic acid.

Step 1: N-Boc Protection of L-Tyrosine

The first step is the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and can be accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Caption: Boc protection of L-Tyrosine.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-tyrosine

-

Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or another suitable base.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is acidified to precipitate the N-Boc-L-tyrosine product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[2][3]

| Reagent/Solvent | Role | Typical Conditions |

| L-Tyrosine | Starting Material | 1 equivalent |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc Protecting Agent | 1.1 - 1.5 equivalents |

| Sodium Hydroxide (NaOH) | Base | 2 equivalents |

| Water/Dioxane | Solvent | |

| Hydrochloric Acid (HCl) | Acid for work-up | To pH 2-3 |

| Ethyl Acetate/Hexanes | Recrystallization Solvents |

Step 2: Reduction of N-Boc-L-Tyrosine to N-Boc-L-tyrosinol

The second and crucial step is the reduction of the carboxylic acid group of N-Boc-L-tyrosine to a primary alcohol. This transformation requires a reducing agent that is selective for carboxylic acids in the presence of the other functional groups. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride in the presence of an activating agent, are commonly employed for this purpose.

Caption: Reduction of N-Boc-L-Tyrosine.

Experimental Protocol: Reduction of N-tert-butoxycarbonyl-L-tyrosine

-

Dissolution: Dissolve N-Boc-L-tyrosine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., borane-THF complex) to the reaction mixture at a controlled temperature, typically 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of methanol or water.

-

Work-up: The reaction mixture is then typically subjected to an aqueous work-up, and the product is extracted with an organic solvent.

-

Purification: The crude N-Boc-L-tyrosinol can be purified by silica gel column chromatography or recrystallization to yield a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of N-tert-butoxycarbonyl-L-tyrosinol is essential for its use in synthesis. The following table summarizes its key physical properties.

| Property | Value |

| Molecular Formula | C₁₄H₂₁NO₄ |

| Molecular Weight | 267.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 108-112 °C |

| Optical Rotation | [α]²⁰/D -25° to -29° (c=1 in methanol) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the aromatic protons of the tyrosine ring, and the protons of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the Boc group, the carbons of the aromatic ring, the carbons of the tert-butyl group, and the carbon of the hydroxymethyl group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the O-H stretch of the primary alcohol and the phenolic hydroxyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Applications in Complex Molecule Synthesis

The utility of N-tert-butoxycarbonyl-L-tyrosinol as a chiral building block is demonstrated in its application in the synthesis of various complex and biologically active molecules.

Synthesis of Peptide Alcohols

Peptide alcohols, where the C-terminal carboxylic acid is replaced by a primary alcohol, are an important class of compounds with diverse biological activities. N-Boc-L-tyrosinol serves as a direct precursor for the incorporation of a tyrosinol residue at the C-terminus of a peptide chain. The synthesis involves the coupling of the N-Boc-L-tyrosinol with a protected amino acid or peptide, followed by deprotection and further chain elongation.

Precursor to Chiral Amines and Other Functional Groups

The primary alcohol of N-Boc-L-tyrosinol can be further functionalized to introduce other chemical moieties. For example, it can be oxidized to the corresponding aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. The alcohol can also be converted into a leaving group, allowing for nucleophilic substitution reactions to introduce amines, azides, or other functional groups.

Use in Natural Product and Drug Synthesis

While specific, publicly available examples detailing the use of N-tert-butoxycarbonyl-L-tyrosinol in the synthesis of named drugs are limited, the structural motif of a chiral amino alcohol derived from tyrosine is found in a number of natural products and pharmaceuticals. For instance, the synthesis of analogs of the antibiotic vancomycin and other complex natural products often relies on chiral amino acid-derived building blocks.[4][5][6] The principles of asymmetric synthesis using such building blocks are well-established, and N-Boc-L-tyrosinol fits within this strategic approach. Its application can be envisioned in the synthesis of molecules where a hydroxymethyl-substituted chiral center adjacent to a protected amine is required.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of N-tert-butoxycarbonyl-L-tyrosinol are essential to ensure safety and maintain its integrity.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][8][9][10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.[7][8][9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is often recommended to store it under refrigeration. Protect from moisture and light.[7][8][9][10]

Conclusion: A Versatile Tool for Asymmetric Synthesis

N-tert-butoxycarbonyl-L-tyrosinol stands as a valuable and versatile chiral building block in the arsenal of the modern organic chemist. Its straightforward synthesis from L-tyrosine, coupled with the strategic utility of its protected amine and primary alcohol functionalities, makes it an attractive intermediate for the construction of complex, stereochemically defined molecules. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the properties and reactivity of this compound can unlock new possibilities in the design and execution of efficient and elegant synthetic strategies. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like N-tert-butoxycarbonyl-L-tyrosinol will undoubtedly continue to increase.

References

-

ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: Nα-Fmoc-O-4-tert-butyl-L-tyrosinol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, January 15). A Total Synthesis of (+)-Negamycin through Isoxazolidine Allylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Next Generation Total Synthesis of Vancomycin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Stereochemistry and Optical Rotation of Boc-L-Tyrosinol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Control in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the ability to synthesize and confirm the stereochemical integrity of chiral building blocks is not merely an academic exercise but a foundational requirement for the development of safe and effective therapeutics.

L-Tyrosine, a proteinogenic amino acid, is a readily available and versatile chiral starting material for the synthesis of numerous pharmaceutical intermediates.[1] One such critical derivative is N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), which incorporates a key protecting group and a functional group modification that render it an invaluable synthon. This guide provides a detailed examination of the stereochemical properties of this compound, focusing on the principles and practical application of optical rotation as a primary tool for its characterization.

Molecular Architecture and the Role of the Boc Group

This compound is a derivative of L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol.[2] This specific molecular architecture is deliberately engineered for utility in multi-step organic synthesis.

-

The Chiral Center: The stereochemical identity of this compound is defined by the chiral carbon atom (Cα), which is directly attached to the aminomethyl group. As it is derived from the natural amino acid L-tyrosine, this center retains the (S)-configuration. Preserving this configuration throughout a synthetic sequence is critical.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] Its widespread use is due to several key features:

-

Stability: It is robust and stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive conditions, thus preventing the highly reactive amine from participating in unwanted side reactions.[4]

-

Facile Introduction: It is easily introduced by reacting the parent amine with di-tert-butyl dicarbonate ((Boc)₂O).[3]

-

Orthogonality & Mild Removal: The Boc group is prized for its lability under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent), which do not affect many other protecting groups.[4][5] This allows for selective deprotection, a cornerstone of modern peptide and pharmaceutical synthesis.[6][7]

-

-

The Primary Alcohol: The reduction of the carboxylic acid to a primary alcohol (-CH₂OH) transforms the functionality of the molecule. This hydroxyl group can serve as a nucleophile or be further modified, opening up different synthetic pathways than the parent amino acid.

Caption: Figure 1: Key Structural Features of this compound

Optical Rotation: A Window into Stereochemistry

Optical activity is the intrinsic property of chiral molecules to rotate the plane of plane-polarized light.[8] This phenomenon, measured using a polarimeter, is a cornerstone of stereochemical analysis.[9]

Theoretical Foundation

The observed angle of rotation (α) is dependent on several factors. To standardize this measurement, the concept of specific rotation ([α]) is used. It is an intensive property unique to a chiral compound under defined conditions.[10]

The specific rotation is calculated using the formula:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius (e.g., 20°C).

-

λ is the wavelength of light used, typically the sodium D-line (589 nm).[11]

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[12]

A negative sign (-) indicates levorotatory rotation (counter-clockwise), while a positive sign (+) indicates dextrorotatory rotation (clockwise).[8] It is crucial to understand that there is no simple correlation between the (S)/(R) designation of a chiral center and the sign (+)/(-) of its optical rotation.[12]

Quantitative Data for this compound

The specific optical rotation is a critical specification for confirming the identity and enantiomeric purity of this compound.

| Property | Value | Source(s) |

| CAS Number | 83345-46-4 | [2][13][14] |

| Molecular Formula | C₁₄H₂₁NO₄ | [2][13] |

| Molecular Weight | 267.33 g/mol | [2][13] |

| Appearance | White powder | [13] |

| Melting Point | 115-122 °C | [13] |

| Specific Optical Rotation | [α]D20 = -27 ± 2º (c=1 in Ethanol) | [13] |

The levorotatory value of approximately -27° confirms the "L" or (S)-configuration of the chiral center. A significant deviation from this value would suggest either the presence of the (R)-enantiomer (racemization) or chemical impurities.

Experimental Protocols

The following protocols provide a framework for the synthesis and stereochemical verification of this compound.

Synthesis of this compound from L-Tyrosine

This two-step procedure involves the protection of the amine followed by the reduction of the carboxylic acid.

Caption: Figure 2: Synthetic Workflow for this compound

Methodology:

-

Boc Protection of L-Tyrosine:

-

Suspend L-Tyrosine in a suitable solvent system (e.g., a 1:1 mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to deprotonate the amino group, increasing its nucleophilicity.[15]

-

Cool the mixture in an ice bath (0°C).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir overnight. The amine attacks a carbonyl of the (Boc)₂O, forming the N-Boc carbamate.[3]

-

Acidify the reaction mixture to a pH of ~3-4 with a mild acid (e.g., KHSO₄ solution) to protonate the carboxylate.

-

Extract the product, Boc-L-Tyrosine, into an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to yield the crude intermediate, which can be used directly or purified.[15]

-

-

Reduction to this compound:

-

Caution: This step must be performed under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).

-

Dissolve the crude Boc-L-Tyrosine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of a borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), dropwise. Borane selectively reduces carboxylic acids to primary alcohols.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of methanol or water at 0°C to destroy excess borane.

-

Perform an aqueous workup and extract the final product, this compound, into an organic solvent.

-

Purify the crude product by recrystallization or silica gel chromatography to yield a white solid.

-

Measurement of Specific Optical Rotation

This protocol outlines the procedure for verifying the stereochemical integrity of the synthesized this compound using polarimetry.

Instrumentation and Materials:

-

Polarimeter (accurate to at least 0.01°)

-

Sodium lamp (or other 589 nm light source)

-

Polarimeter cell (typically 1.0 dm)

-

Volumetric flask (e.g., 10.0 mL, Class A)

-

Analytical balance

-

This compound sample

-

Anhydrous Ethanol (ACS grade or higher)

Caption: Figure 3: Principle of Optical Rotation Measurement

Step-by-Step Methodology:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

-

Zero Calibration: Fill the clean polarimeter cell with the blank solvent (anhydrous ethanol). Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

-

Sample Preparation: Accurately weigh approximately 100 mg of the purified this compound. Transfer it quantitatively to a 10.0 mL volumetric flask. Dissolve the solid in anhydrous ethanol and dilute to the mark. This creates a solution with a concentration (c) of approximately 0.01 g/mL.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it completely, again ensuring the absence of air bubbles. Place the cell in the instrument and record the observed rotation (α). Perform multiple readings and average them to ensure precision.

-

Calculation: Use the recorded average observed rotation (α), the known path length (l = 1.0 dm), and the calculated concentration (c in g/mL) to calculate the specific rotation [α] using the formula provided in section 2.1.

-

Verification: Compare the calculated specific rotation to the literature value (-27 ± 2º). A value within this range provides strong evidence that the desired L-enantiomer has been synthesized with high enantiomeric purity.

Conclusion: The Role of this compound in Drug Discovery